N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine
Description
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine (CAS: 4792-60-3) is a glycine derivative characterized by a benzoyl core substituted with a morpholine sulfonyl group at the para position and an N-methylated glycine moiety. Its structure combines a sulfonamide-linked morpholine ring, which may enhance solubility and bioavailability, with the glycine backbone, a common motif in bioactive molecules targeting enzymes or receptors.
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXZFIVYHTHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine typically involves the following steps:
Formation of the Benzoyl Intermediate: The process begins with the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with Glycine: The acid chloride is then reacted with glycine in the presence of a base such as triethylamine to form the benzoyl glycine intermediate.
Methylation: Finally, the benzoyl glycine intermediate is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted benzoyl glycine derivatives.
Scientific Research Applications
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations:
Receptor-Targeting Glycine Derivatives
- α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG): A metabotropic glutamate receptor (mGluR2/3) antagonist with demonstrated neuroprotective effects in ischemic models (). While structurally distinct (tetrazole ring vs.
- S1P1 Receptor Agonists: Compounds like N-methyl-N-(4-{5-[2-methyl-2′-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine () target sphingosine-1-phosphate receptors, suggesting applications in immunomodulation.
Anti-Inflammatory and Analgesic Derivatives
- Ibuprofen-Glycine Conjugates : describes glycine derivatives linked to ibuprofen moieties (e.g., compound 9), indicating anti-inflammatory applications. The target compound’s sulfonamide group may similarly modulate cyclooxygenase (COX) activity.
Biological Activity
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine, also known as CAS 620103-27-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure includes a benzoyl group attached to glycine, along with a morpholine sulfonyl moiety, which contributes to its unique pharmacological properties.
- Molecular Formula : C14H18N2O6S
- Molecular Weight : 342.37 g/mol
- IUPAC Name : N-methyl-N-[4-(morpholinosulfonyl)benzoyl]glycine
- Purity : 95% .
Antimicrobial Activity
This compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains, particularly Gram-positive pathogens.
Study Findings:
- Minimum Inhibitory Concentration (MIC) tests have demonstrated effective antibacterial properties.
- Compounds with similar structural features show significant activity against both Gram-positive and Gram-negative bacteria due to the morpholine ring's ability to penetrate bacterial membranes and the sulfonyl group's role in enhancing interactions with biological targets .
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Assay Results:
- Various assays (DPPH, ABTS, ferric reducing power) indicate that certain derivatives possess substantial antioxidant effects, suggesting potential applications in preventing oxidative damage-related diseases .
Toxicology Studies
Toxicity assessments are essential for evaluating the safety of potential therapeutic agents. This compound has undergone toxicity testing on model organisms.
Key Findings:
- In silico studies and tests on Daphnia magna indicate a non-toxic profile for some derivatives, aiding in determining safe dosage ranges for therapeutic applications .
Ergogenic Potential
This compound has also been investigated for its potential as an ergogenic supplement, which could enhance physical and cognitive performance.
Clinical Trials:
- Studies involving athletes assessed muscle strength, endurance, and cognitive function under stress-related tasks, indicating possible benefits in sports medicine contexts .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results Summary |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against Gram-positive bacteria; promising derivatives identified. |
| Antioxidant | DPPH, ABTS Assays | Significant antioxidant activity observed in certain derivatives. |
| Toxicology | In Silico and Daphnia Testing | Non-toxic nature confirmed for select derivatives. |
| Ergogenic Potential | Clinical Trials | Improvements noted in muscle strength and cognitive function. |
Detailed Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and other pathogens, suggesting its utility in developing new antibiotics.
- Antioxidant Mechanism : Research focused on the mechanisms by which the compound mitigates oxidative stress, contributing to cell protection strategies.
- Safety Profile : Toxicity assessments revealed that the compound's derivatives do not exhibit significant toxicity in model organisms, paving the way for further clinical applications.
Q & A
Q. What are the recommended synthetic routes for N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine, and what key intermediates should be monitored?
Methodological Answer: The synthesis typically involves sequential sulfonation, benzoylation, and glycine conjugation. Key steps include:
Sulfonation of morpholine : React morpholine with chlorosulfonic acid to form 4-(morpholin-4-ylsulfonyl)benzoic acid.
Benzoylation : Couple the sulfonated intermediate with methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to form N-methyl-4-(morpholin-4-ylsulfonyl)benzamide.
Glycine conjugation : React the benzamide with bromoacetyl glycine under basic conditions (e.g., K₂CO₃ in DMF) to yield the final compound.
Q. Critical Intermediates to Monitor :
- 4-(Morpholin-4-ylsulfonyl)benzoic acid (HPLC purity >95%, monitored via LC-MS ).
- N-Methyl intermediate (FT-IR for amide bond confirmation at ~1650 cm⁻¹ ).
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine sulfonyl protons at δ 3.0–3.5 ppm, benzoyl carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₄H₁₉N₂O₆S: 367.0964) .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar aprotic solvents?
Methodological Answer: Contradictions often arise from hydration states or solvent impurities. To address this:
Solvent Pre-Treatment : Dry solvents over molecular sieves (3Å) and monitor water content via Karl Fischer titration .
Temperature-Dependent Solubility Studies : Use dynamic light scattering (DLS) to measure solubility limits in DMSO, DMF, and THF at 25°C vs. 40°C .
Crystallography : Compare X-ray structures of solvated vs. anhydrous forms to identify polymorphic effects .
Q. What strategies are effective in minimizing hydrolysis of the morpholine-sulfonyl moiety during experimental procedures?
Methodological Answer: The sulfonyl-morpholine bond is prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:
- pH Control : Maintain reaction pH between 6.5–7.5 using buffered systems (e.g., phosphate buffer) .
- Low-Temperature Storage : Store lyophilized compounds at -20°C under argon to prevent moisture ingress .
- Stabilizing Additives : Use 0.1% EDTA in aqueous solutions to chelate metal ions that catalyze hydrolysis .
Q. How does the electronic environment of the benzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing sulfonyl group activates the benzoyl carbonyl toward nucleophilic attack. Key insights:
- Hammett Studies : Substituent effects on reaction rates can be quantified using σ⁺ values (e.g., morpholine sulfonyl: σ⁺ ≈ +0.88) .
- DFT Calculations : Optimize transition states for glycine conjugation using B3LYP/6-31G(d) to predict regioselectivity .
- Competitive Experiments : Compare reactivity with analogs lacking the sulfonyl group (e.g., 4-methylbenzoyl derivatives) .
Q. What computational modeling approaches are validated for predicting the binding affinity of this compound to protein targets?
Methodological Answer: Docking and MD simulations are critical for affinity prediction:
Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding proteins (e.g., carbonic anhydrase II) to estimate ΔG values .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Free Energy Perturbation (FEP) : Calculate relative binding energies for structural analogs with modified glycine tails .
Q. Table 1. Comparative Solubility in Polar Aprotic Solvents
| Solvent | Solubility (mg/mL, 25°C) | Method | Reference |
|---|---|---|---|
| DMSO | 45.2 ± 2.1 | Gravimetric | |
| DMF | 32.8 ± 1.7 | UV-Vis (λ = 260 nm) | |
| THF | 8.5 ± 0.9 | HPLC Area Norm. |
Q. Table 2. Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 hr | 78 | 92 | |
| Benzoylation | EDC/HOBt, DCM, RT, 12 hr | 85 | 95 | |
| Glycine Conjugation | BrCH₂CO-Gly, K₂CO₃, DMF | 67 | 98 |
Note on Safety and Handling
While specific safety data for this compound are limited, analogous sulfonamide-morpholine derivatives require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
